4-Chloro-1-morpholinobutan-1-one
Overview
Description
4-Chloro-1-morpholinobutan-1-one is an organic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a heterocyclic compound containing a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-morpholinobutan-1-one typically involves the reaction of morpholine with a chlorinated butanone derivative. One common method is the reaction of morpholine with 4-chlorobutanoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-morpholinobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Depending on the nucleophile, products can include morpholinobutanone derivatives with various functional groups.
Oxidation: Products include 4-chlorobutanone or 4-chlorobutanoic acid.
Reduction: Products include 4-chlorobutanol or 4-chlorobutylamine.
Scientific Research Applications
4-Chloro-1-morpholinobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-Chloro-1-morpholinobutan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring can enhance the compound’s ability to interact with biological macromolecules, potentially affecting cellular processes .
Comparison with Similar Compounds
4-Chlorobutanone: Lacks the morpholine ring, making it less versatile in biological applications.
Morpholinobutanone: Without the chlorine atom, it has different reactivity and applications.
4-Chloromorpholine: Similar structure but different reactivity due to the absence of the butanone moiety.
Uniqueness: 4-Chloro-1-morpholinobutan-1-one is unique due to the presence of both the morpholine ring and the chlorinated butanone moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-morpholin-4-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRKKVHASMCUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368657 | |
Record name | 4-Chloro-1-(morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69966-83-2 | |
Record name | 4-Chloro-1-(morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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